头孢地尼砜

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Cefdinir Sulfoxide is a derivative of Cefdinir, which is a semi-synthetic, broad-spectrum antibiotic belonging to the third generation of the cephalosporin class . It is effective for the treatment of common bacterial infections in the ear, sinus, throat, lungs, and skin .

Molecular Structure Analysis

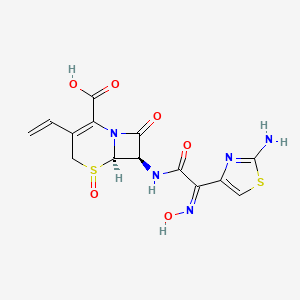

The molecular formula of Cefdinir Sulfoxide is C14H13N5O6S2 . The molecular weight is 411.4 g/mol . The IUPAC name is (6R,7R)-7-[[ (2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-hydroxyiminoacetyl]amino]-3-ethenyl-5,8-dioxo-5λ4-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid .

Physical and Chemical Properties Analysis

Cefdinir Sulfoxide has a molecular weight of 411.4 g/mol . It has 4 hydrogen bond donors and 11 hydrogen bond acceptors . The XLogP3-AA is -0.4 .

科学研究应用

增强口服生物利用度

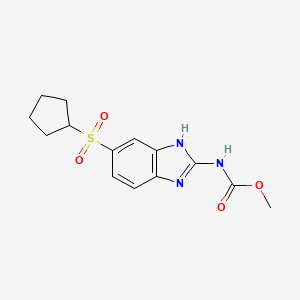

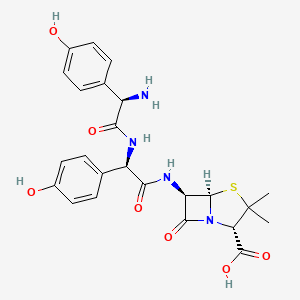

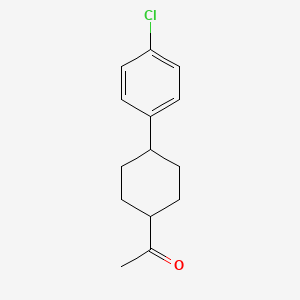

头孢地尼砜: 已被研究用于其作为与亲水性聚合物固体分散体配制时改善口服生物利用度的潜力 {svg_1}. 这些制剂可以显著提高药物的溶解度和溶出速度,从而在胃肠道中得到更好的吸收。这对像头孢地尼砜这样的药物尤其有利,因为头孢地尼砜可能由于水溶性差而导致口服生物利用度有限。

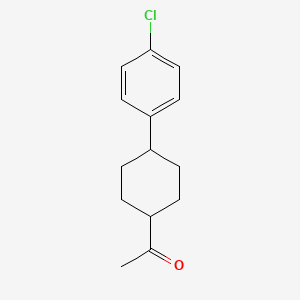

前脂质体制剂

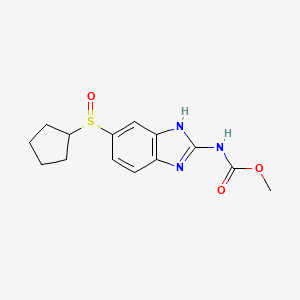

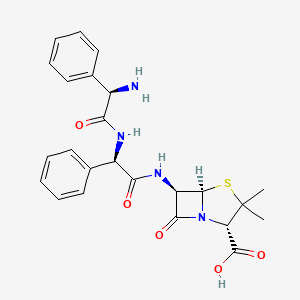

研究探讨了头孢地尼砜负载的前脂质体的开发 {svg_2}. 这些是前体脂质体系统,在水化后形成可以封装疏水性药物的脂质体,从而提高其溶解度和稳定性。这种方法可以改善头孢地尼砜的控释和靶向递送,优化其治疗效果。

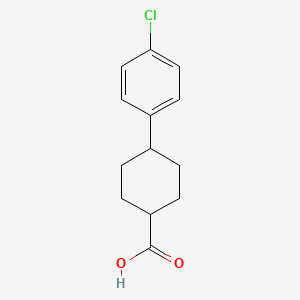

生物等效性研究

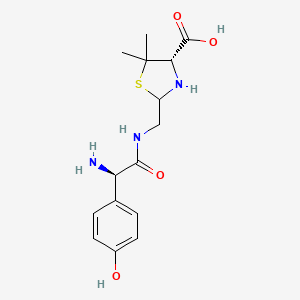

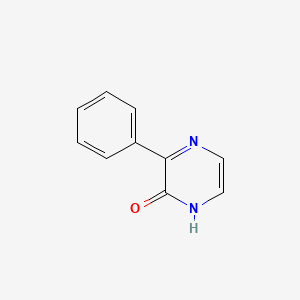

头孢地尼砜: 一直是生物等效性研究的主题,其中已开发出灵敏且选择性强的液相色谱法与串联质谱联用方法用于测定其在人血浆中的含量 {svg_3}. 这些研究对于确保药物不同制剂之间的一致治疗性能至关重要。

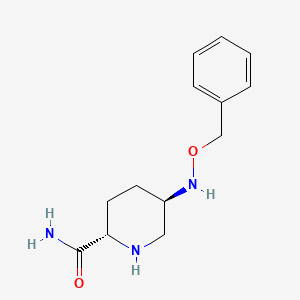

纳米技术制剂

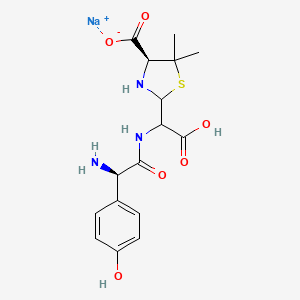

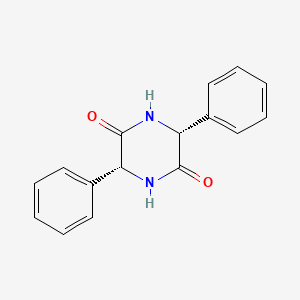

新兴的研究趋势表明使用纳米技术制剂来改善头孢地尼砜的递送 {svg_4}. 纳米粒子可以提供更有效的药物递送系统,通过将药物靶向体内特定部位,有可能提高药物的疗效并减少副作用。

粘膜粘附药物递送系统

头孢地尼砜递送的粘膜粘附系统的应用是另一个令人感兴趣的领域 {svg_5}. 这些系统可以粘附在粘膜表面,延长药物在吸收部位的停留时间,提高其生物利用度。

个性化医疗方法

最后,头孢地尼砜正在考虑个性化医疗方法,其中药物递送系统是根据患者的个体需求量身定制的 {svg_6}. 这可能涉及调整剂型、释放速率或靶向机制,以最大限度地提高特定患者群体的治疗效果。

作用机制

Target of Action

Cefdinir Sulfoxide, also known as Cefdinir, primarily targets penicillin-binding proteins (PBPs) located inside the bacterial cell wall . These proteins play a crucial role in the synthesis of the bacterial cell wall, making them an effective target for antibiotics .

Mode of Action

Cefdinir inhibits bacterial cell wall synthesis by binding to one or more of the PBPs . This binding inhibits the final transpeptidation step of peptidoglycan synthesis in bacterial cell walls, thus inhibiting cell wall biosynthesis . As a result, the bacteria eventually lyse due to the ongoing activity of cell wall autolytic enzymes (autolysins and murein hydrolases) while cell wall assembly is arrested .

Biochemical Pathways

The primary biochemical pathway affected by Cefdinir is the synthesis of the bacterial cell wall . By inhibiting the final stage of peptidoglycan synthesis, Cefdinir prevents the formation of a complete and functional cell wall, leading to bacterial cell lysis .

Pharmacokinetics

Cefdinir is rapidly absorbed from the gastrointestinal tract with a mean time to peak plasma concentration of 3 hours . It has a bioavailability of 16% to 21%, which is dose-dependent . The drug is minimally metabolized and is almost entirely eliminated via renal clearance of unchanged drug . The terminal disposition half-life of Cefdinir is approximately 1.7 ± 0.6 hours with normal renal function .

Result of Action

The primary result of Cefdinir’s action is the death of the bacterial cell . By inhibiting cell wall synthesis, the bacteria are unable to maintain their structural integrity, leading to cell lysis . This makes Cefdinir effective against a variety of gram-positive and gram-negative bacterial infections .

Action Environment

The action of Cefdinir can be influenced by various environmental factors. For instance, the presence of beta-lactamase enzymes, which are produced by some bacteria as a defense mechanism against beta-lactam antibiotics, can affect the efficacy of the drug . Due to its chemical structure, cefdinir is effective against organisms that are resistant to first-line cephalosporin therapy due to the production of beta-lactamase enzymes .

安全和危害

Cefdinir, the parent compound of Cefdinir Sulfoxide, is generally well tolerated with minimal adverse effects. The most common adverse effect is gastrointestinal disturbances, such as diarrhea and nausea . In case of an overdose, symptoms may include nausea, vomiting, epigastric distress, diarrhea, and convulsions .

生化分析

Biochemical Properties

Cefdinir Sulfoxide is a bactericidal agent that treats bacterial infections by interfering with cell wall synthesis . It exerts broad-spectrum activity against a variety of gram-positive and gram-negative bacterial infections . It is effective against several beta-lactamase enzyme producing bacteria .

Cellular Effects

Cefdinir Sulfoxide, by interfering with cell wall synthesis, exerts its effects on various types of cells . It influences cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of Cefdinir Sulfoxide involves the inhibition of cell wall synthesis via binding to penicillin-binding proteins (PBPs) . This results in the death of the bacteria, thereby exerting its effects at the molecular level .

Temporal Effects in Laboratory Settings

The close temporal relationship between the start of the Cefdinir Sulfoxide and the onset of the symptoms, and the lack of any other potentially hepatotoxic drugs, combined with the biopsy findings and lack of biliary dilation on imaging, strongly suggest that Cefdinir Sulfoxide caused the development of hepatotoxicity in this patient .

Dosage Effects in Animal Models

Cefdinir Sulfoxide has also shown efficacy in several animal models of infection, including pneumonia caused by H. influenzae or penicillin-susceptible strains of S. pneumoniae and subcutaneous abscesses induced by S. aureus .

Metabolic Pathways

Cefdinir Sulfoxide is not metabolised to an appreciable extent and is eliminated via the kidneys . This suggests that it is involved in metabolic pathways that interact with the renal system .

Transport and Distribution

The mean volume of distribution (Vd. area) of Cefdinir Sulfoxide in adult subjects is 0.35 L/kg (±0.29); in pediatric subjects (age 6 months-12 years), Cefdinir Sulfoxide Vd. area. is 0.67 L/kg (±0.38) . This indicates how Cefdinir Sulfoxide is transported and distributed within cells and tissues .

属性

IUPAC Name |

(6R,7R)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-hydroxyiminoacetyl]amino]-3-ethenyl-5,8-dioxo-5λ4-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13N5O6S2/c1-2-5-4-27(25)12-8(11(21)19(12)9(5)13(22)23)17-10(20)7(18-24)6-3-26-14(15)16-6/h2-3,8,12,24H,1,4H2,(H2,15,16)(H,17,20)(H,22,23)/b18-7-/t8-,12-,27?/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCYIMCVRWITTJO-VDXAKPFFSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC1=C(N2C(C(C2=O)NC(=O)C(=NO)C3=CSC(=N3)N)S(=O)C1)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C=CC1=C(N2[C@@H]([C@@H](C2=O)NC(=O)/C(=N\O)/C3=CSC(=N3)N)S(=O)C1)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13N5O6S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

411.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。